molecular formula C17H18N4O3S B5601344 methyl 4-(2-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}carbonohydrazonoyl)benzoate

methyl 4-(2-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}carbonohydrazonoyl)benzoate

Cat. No.: B5601344
M. Wt: 358.4 g/mol
InChI Key: KECLIFUTKJJINQ-GIJQJNRQSA-N
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Description

Methyl 4-(2-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}carbonohydrazonoyl)benzoate (molecular formula: C₁₇H₁₈N₄O₃S) is a hydrazonoyl benzoate derivative featuring a pyrimidinylthio moiety. Its structure includes a methyl benzoate core linked to a carbonohydrazonoyl chain and a 4,6-dimethylpyrimidin-2-ylthio group. The compound’s molecular weight is 358.416 g/mol, with a monoisotopic mass of 358.109961 .

Properties

IUPAC Name

methyl 4-[(E)-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]hydrazinylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-11-8-12(2)20-17(19-11)25-10-15(22)21-18-9-13-4-6-14(7-5-13)16(23)24-3/h4-9H,10H2,1-3H3,(H,21,22)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECLIFUTKJJINQ-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NN=CC2=CC=C(C=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)SCC(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues from Pyrimidine and Thiazolo-Pyrimidine Families

Compound 11a and 11b () share structural motifs with the target compound, including pyrimidine rings and thioether linkages. Key differences include:

  • 11a : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile.
    • Molecular formula: C₂₀H₁₀N₄O₃S (MW: 386 g/mol).
    • Features a fused thiazolo-pyrimidine core and a furan substituent.
    • Melting point: 243–246°C; IR peaks at 3,436 cm⁻¹ (NH) and 2,219 cm⁻¹ (CN) .
  • 11b: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile. Molecular formula: C₂₂H₁₇N₃O₃S (MW: 403 g/mol). Substituted with a cyano group on the benzylidene moiety. Melting point: 213–215°C; IR peaks at 3,423 cm⁻¹ (NH) and 2,209 cm⁻¹ (CN) .

Comparison Highlights :

  • The target compound lacks the fused thiazolo-pyrimidine system and furan substituents present in 11a/b.
  • Its molecular weight (358 g/mol) is lower than both 11a (386 g/mol) and 11b (403 g/mol), suggesting differences in solubility and bioavailability.
  • Unlike 11a/b, the target compound’s benzoate ester group may enhance metabolic stability compared to cyano or furan-containing derivatives .

Benzoate Derivatives with Heterocyclic Substituents

Compounds I-6230, I-6232, I-6273, and I-6373 () are ethyl benzoate derivatives with pyridazine or isoxazole substituents:

  • I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate.
  • I-6232: Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate.
  • I-6273: Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate.

Comparison Highlights :

  • The target compound uses a methyl ester (vs. ethyl ester in I-series), which may alter pharmacokinetics due to differences in lipophilicity.

Quinazoline Derivatives

Compound 12 (): 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile.

  • Molecular formula: C₁₇H₁₀N₄O₃ (MW: 318 g/mol).
  • Features a fused pyrimido-quinazoline system and a methylfuran group.
  • Melting point: 268–269°C; IR peaks at 3,217 cm⁻¹ (NH) and 2,220 cm⁻¹ (CN) .

Comparison Highlights :

  • The target compound’s hydrazonoyl linker and pyrimidinylthio group distinguish it from the rigid fused-ring system of Compound 12.

Data Table: Key Properties of Compared Compounds

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) IR Peaks (cm⁻¹)
Target Compound C₁₇H₁₈N₄O₃S 358.42 Pyrimidinylthio, methyl benzoate Not reported Not reported
11a C₂₀H₁₀N₄O₃S 386.00 Thiazolo-pyrimidine, furan 243–246 3,436 (NH), 2,219 (CN)
11b C₂₂H₁₇N₃O₃S 403.00 Thiazolo-pyrimidine, cyano 213–215 3,423 (NH), 2,209 (CN)
I-6230 C₂₂H₂₂N₄O₂ 380.44 Pyridazine, ethyl benzoate Not reported Not reported
Compound 12 C₁₇H₁₀N₄O₃ 318.00 Pyrimido-quinazoline, methylfuran 268–269 3,217 (NH), 2,220 (CN)

Research Implications and Gaps

  • Bioactivity Potential: While I-series compounds () and thiazolo-pyrimidines () are bioactive, the target compound’s pyrimidinylthio group may confer unique antimicrobial or enzyme-inhibitory properties. However, empirical data are absent in the provided evidence.
  • Structural Optimization: Substituting the methyl benzoate with ethyl (as in I-series) or introducing cyano groups (as in 11b) could modulate activity, but trade-offs in stability and toxicity require further study .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing methyl 4-(2-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}carbonohydrazonoyl)benzoate, and what analytical methods validate its purity?

  • Synthesis : The compound can be synthesized via condensation reactions between hydrazine derivatives and activated carbonyl intermediates. Key steps include thioacetylation of the pyrimidinyl moiety and subsequent coupling with the benzoate backbone.
  • Characterization : Use 1H NMR (e.g., δ 3.20 ppm for methyl groups, aromatic protons at δ 7.17–8.53 ppm) and LC-MS (m/z 377.0 [M+H]+ observed for structurally similar compounds) to confirm structural integrity .
  • Purity Validation : High-performance liquid chromatography (HPLC) with ≥97% purity thresholds, as referenced in reagent catalogs .

Q. What solvent systems are optimal for dissolving this compound, and how do physicochemical properties influence experimental design?

  • Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the compound’s aromatic and heterocyclic motifs.
  • Stability : Avoid prolonged exposure to light or moisture, as thioether and hydrazone groups may degrade. Pre-screen stability under experimental conditions (e.g., pH, temperature) using UV-Vis spectroscopy .

Advanced Research Questions

Q. How does the compound interact with biological targets (e.g., enzymes or nucleic acids), and what methodologies quantify these interactions?

  • Mechanistic Studies :

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates or radioactive labeling. For example, structurally analogous pyrimidine derivatives show activity against cancer-related kinases .
  • Nucleic Acid Binding : Employ fluorescence quenching or surface plasmon resonance (SPR) to assess affinity for DNA/RNA .
    • Data Interpretation : Compare dose-response curves (IC50 values) and use molecular docking simulations to predict binding sites .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Experimental Variables : Control for solvent effects (e.g., DMSO concentrations in cell-based assays) and batch-to-batch purity variations .
  • Statistical Frameworks : Apply multivariate analysis (e.g., ANOVA for split-plot designs) to isolate confounding factors, as demonstrated in agricultural chemical studies .

Q. How can environmental fate studies (e.g., biodegradation, bioaccumulation) be designed for this compound?

  • Methodology :

  • Abiotic Transformations : Simulate hydrolysis/photolysis under controlled UV light and pH conditions .
  • Ecotoxicology : Use model organisms (e.g., Daphnia magna) to assess acute toxicity (LC50) and bioaccumulation factors .
    • Data Integration : Link results to predictive models (e.g., QSAR) for risk assessment .

Methodological Tables

Characterization Method Key Parameters Reference
1H NMRδ 3.20 (CH3), 7.17–8.53 (aromatic H)
LC-MSm/z 377.0 [M+H]+ (structural analog)
HPLC Purity≥97% (validated by reagent catalogs)
Biological Targets Assay Type Reference
KinasesFluorogenic inhibition assays
DNA/RNAFluorescence quenching/SPR

Key Considerations for Data Reliability

  • Theoretical Frameworks : Anchor studies to existing hypotheses (e.g., enzyme inhibition mechanisms) to guide experimental design .
  • Replication : Use ≥4 replicates in randomized block designs to account for variability, as seen in agricultural trials .
  • Contradiction Analysis : Cross-validate results with orthogonal methods (e.g., SPR vs. fluorescence assays) .

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